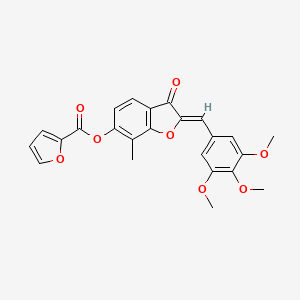

![molecular formula C22H23N3O5S2 B2836712 2-(4-(N-(呋喃-2-基甲基)-N-甲基磺酰基)苯甲酰基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺 CAS No. 899982-89-9](/img/structure/B2836712.png)

2-(4-(N-(呋喃-2-基甲基)-N-甲基磺酰基)苯甲酰基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

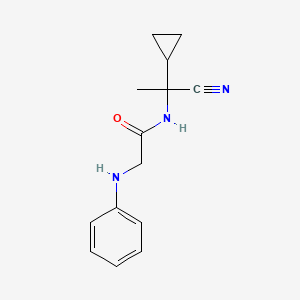

The compound is a complex organic molecule that likely contains a benzamide moiety, a thiophene ring, and a furan ring . These types of compounds are often studied for their potential medicinal properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds were carried out in a microwave reactor in the presence of DMT/NMM/TsO .科学研究应用

合成途径和化学反应

对与2-(4-(N-(呋喃-2-基甲基)-N-甲基磺酰胺基)苯甲酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺相关的化学结构的研究阐明了各种合成途径和化学反应。例如,通过将重氮-四氢苯并[b]噻吩甲酰胺与氰基乙酸乙酯或乙酰乙酸乙酯偶联,合成了结构相似的化合物,从而产生了吡唑、异恶唑和其他衍生物 (Mohareb 等,2004 年)。此类方法为相关化合物的合成和功能化提供了基础见解。

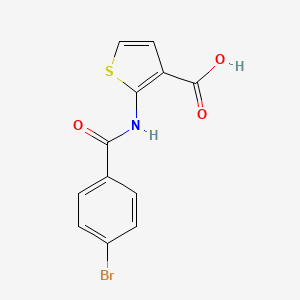

抗菌活性

对结构相似化合物的探索揭示了潜在的抗菌活性。值得注意的是,源自席夫碱的新型有机锡 (IV) 羧酸盐,包括具有呋喃和噻吩部分的化合物,已对一系列细菌和真菌菌株表现出显着的抗菌特性。这些发现表明结构相关化合物在开发新型抗菌剂方面的潜力 (Dias 等,2015 年)。

抑制细胞粘附

研究还集中在结构类似于 2-(4-(N-(呋喃-2-基甲基)-N-甲基磺酰胺基)苯甲酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺的化合物对 E-选择素、ICAM-1 和 VCAM-1 等细胞粘附分子的抑制作用。这些化合物,特别是那些包含苯并[b]噻吩部分的化合物,已显示出减少中性粒细胞对活化内皮细胞的粘附,表明在治疗炎症性疾病中具有潜在应用 (Boschelli 等,1995 年)。

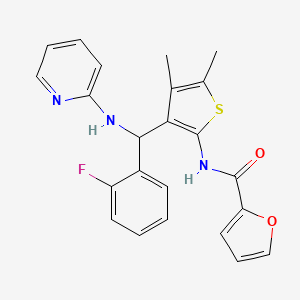

催化活性

在使用铁配合物对呋喃和噻吩进行 C-H 键活化和硼化时,已发现催化应用。这个过程涉及将呋喃和噻吩转化为硼化产物,突出了相关化合物在催化和合成化学中的潜力 (Hatanaka 等,2010 年)。

作用机制

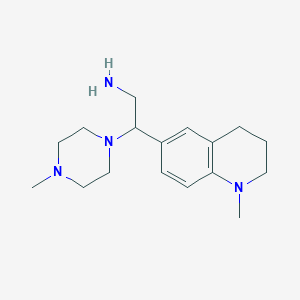

Target of Action

The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes , is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

属性

IUPAC Name |

2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-25(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)21(27)24-22-19(20(23)26)17-6-2-3-7-18(17)31-22/h4-5,8-12H,2-3,6-7,13H2,1H3,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQELOYPVRLJNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)